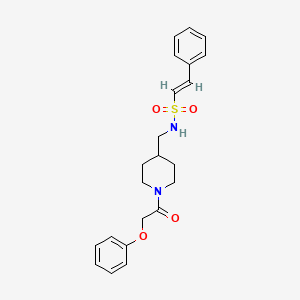
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C22H26N2O3S and a molecular weight of approximately 398.52 g/mol. Its structure features a piperidine ring, a phenyl group, and a sulfonamide moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the piperidine derivative.
- Introduction of the phenoxyacetyl group.
- Coupling with the phenylethenesulfonamide component.
The detailed synthetic pathway is crucial for understanding how modifications can affect biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their function.
- Receptor Modulation : Compounds in this class may act as ligands for specific receptors, influencing signaling pathways related to pain and inflammation.
Pharmacological Profiles
Studies have shown that this compound exhibits notable pharmacological activities:
- Anticonvulsant Activity : Similar compounds have been evaluated for their efficacy in preventing seizures in animal models, indicating potential use in epilepsy treatment.
- Antimicrobial Effects : Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Anticonvulsant Activity Evaluation
In one study, derivatives of piperidine were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure (MES) model in rats. The results indicated that certain derivatives exhibited significant protective effects against seizures when compared to standard medications like phenytoin .
Antimicrobial Screening
A series of piperazine derivatives were assessed for their antimicrobial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The findings revealed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Data Table
特性
IUPAC Name |
(E)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-22(18-28-21-9-5-2-6-10-21)24-14-11-20(12-15-24)17-23-29(26,27)16-13-19-7-3-1-4-8-19/h1-10,13,16,20,23H,11-12,14-15,17-18H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHGPTWHNVWICC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














